Cas no 368422-22-4 (2-Fluoro-6-(methoxymethoxy)benzoic Acid)

2-Fluoro-6-(methoxymethoxy)benzoic Acid is a fluorinated benzoic acid derivative featuring a methoxymethoxy (-OCH2OCH3) substituent at the ortho position relative to the carboxylic acid group. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both fluorine and the methoxymethoxy group enhances its reactivity, enabling selective functionalization for constructing complex molecular frameworks. Its stability under typical reaction conditions and compatibility with various coupling reactions make it valuable for designing bioactive molecules. The compound is often employed in the synthesis of heterocycles, ligands, and active pharmaceutical ingredients (APIs), where precise control over electronic and steric properties is required.
2-Fluoro-6-(methoxymethoxy)benzoic Acid structure
368422-22-4 structure
Product Name:2-Fluoro-6-(methoxymethoxy)benzoic Acid
CAS No:368422-22-4
MF:C9H9FO4
MW:200.163766622543
CID:2186040
Update Time:2025-11-01

2-Fluoro-6-(methoxymethoxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-(methoxymethoxy)benzoic acid
    • 2-(Methoxymethoxy)-6-fluorobenzoic acid
    • Z0554
    • 2-Fluoro-6-(methoxymethoxy)benzoic Acid
    • Inchi: 1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: BSQHNMMSMWHKBI-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C(=O)O)OCOC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Topological Polar Surface Area: 55.8

2-Fluoro-6-(methoxymethoxy)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266720-500mg
2-Fluoro-6-(methoxymethoxy)benzoic acid
368422-22-4 95+%
500mg
¥2354.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266720-1g
2-Fluoro-6-(methoxymethoxy)benzoic acid
368422-22-4 95+%
1g
¥3137.00 2024-05-16

Additional information on 2-Fluoro-6-(methoxymethoxy)benzoic Acid

Professional Introduction to 2-Fluoro-6-(methoxymethoxy)benzoic Acid (CAS No. 368422-22-4)

2-Fluoro-6-(methoxymethoxy)benzoic Acid, with the chemical identifier CAS No. 368422-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a fluoro substituent and methoxymethoxy functional groups, contribute to its distinctive chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The< strong>fluoro atom in 2-Fluoro-6-(methoxymethoxy)benzoic Acid introduces a degree of electron-withdrawing character to the aromatic ring, which can influence the compound's metabolic stability and binding affinity to biological targets. This feature is particularly important in medicinal chemistry, where fluorine substitution often enhances the pharmacological properties of small molecules. The methoxymethoxy group, on the other hand, provides additional hydroxyl moieties that can participate in hydrogen bonding interactions, further modulating the compound's solubility and interactions with biological systems.

In recent years, there has been growing interest in developing novel benzoic acid derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial applications. The structural motif of 2-Fluoro-6-(methoxymethoxy)benzoic Acid makes it a compelling candidate for further investigation, as it combines the advantageous properties of fluorinated aromatic compounds with the versatility of polyhydroxylated benzoic acids.

One of the most exciting aspects of 2-Fluoro-6-(methoxymethoxy)benzoic Acid is its potential as a building block for more complex pharmacophores. Researchers have leveraged its unique structure to synthesize novel analogs with enhanced biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases. These findings underscore the importance of exploring structurally diverse benzoic acid derivatives as a strategy for discovering new therapeutic interventions.

The synthesis of 2-Fluoro-6-(methoxymethoxy)benzoic Acid involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the fluoro substituent typically requires specialized fluorination techniques, while the attachment of the methoxymethoxy group can be achieved through nucleophilic substitution or etherification reactions. These synthetic pathways not only provide insights into the reactivity patterns of benzoic acid derivatives but also offer practical methods for constructing related compounds with tailored properties.

The pharmacokinetic profile of 2-Fluoro-6-(methoxymethoxy)benzoic Acid is another area of active investigation. Preliminary studies suggest that this compound exhibits favorable solubility and metabolic stability, which are critical factors for its potential clinical application. Additionally, its interaction with cytochrome P450 enzymes has been examined to assess its potential for drug-drug interactions. Such pharmacokinetic evaluations are essential for determining the safety and efficacy of new drug candidates before they proceed to clinical trials.

In conclusion, 2-Fluoro-6-(methoxymethoxy)benzoic Acid (CAS No. 368422-22-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it an attractive molecule for drug discovery efforts. As our understanding of molecular structure-function relationships continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.

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